1-Chloroheptan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloroheptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOHTJPTRQIWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Chloroheptan 2 Ol
Biocatalytic Synthesis of Chiral 1-Chloroheptan-2-ol Enantiomers
Asymmetric Bioreduction of 1-Chloro-2-heptanone using Microorganisms
Optimization of Bioreaction Parameters for Enantioselectivity and Yield
Optimizing bioreaction parameters is critical to maximize both the yield and enantioselectivity of the desired chiral product. For the reduction of 1-chloro-2-heptanone by Curvularia hominis B-36, several factors have been investigated and optimized.
Optimization of Bioreaction Parameters for Enantioselectivity and Yield The optimal conditions for the bioreduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol using Curvularia hominis B-36 whole cells include a substrate concentration of 75 mM 1-chloro-2-heptanone, a phosphate (B84403) buffer (K₂HPO₄-KH₂PO₄) of 100 mM at pH 6.0, 50 g L⁻¹ of resting cells (dry cell weight; DCW), and 15% (v/v) isopropanol (B130326) as a co-substrate mdpi.com. The reaction proceeds efficiently at 200 rpm and 30 °C for 20 hours mdpi.com. The use of isopropanol as a co-substrate was found to be particularly effective in enhancing reaction efficiency, yielding 97.8% of the product with a 99% ee mdpi.comresearchgate.net. The pH of the reaction medium significantly influences enzyme activity and product ee; Curvularia hominis B-36 demonstrated effectiveness across a pH range of 4.0 to 8.0, yielding high product concentrations mdpi.com.
Enzymatic Kinetic Resolution for Enantiopure Chloroalcohols
Enzymatic kinetic resolution (EKR) is a well-established method to separate enantiomers from a racemic mixture by selectively reacting one enantiomer faster than the other. This technique is widely applied to produce enantiopure alcohols, including chloroalcohols.
Enzymatic Kinetic Resolution for Enantiopure Chloroalcohols Enzymatic kinetic resolution, often employing lipases, can yield enantiopure chloroalcohols with high enantiomeric excess rsc.orgpsu.eduunipd.itresearchgate.net. For instance, haloalcohol dehalogenases, such as HheC, have been used for the kinetic resolution of various 3-alkenyl and heteroaryl chloroalcohols, achieving excellent enantiomeric excesses (>99%) and yields close to the theoretical maximum rsc.orgpsu.edu. Lipases, like Pseudomonas cepacia lipase (B570770) (PS-C "Amano" II) and Candida antarctica lipase B (CALB), are frequently used for the enantioselective acylation of racemic chloroalcohols unipd.itacs.org. These enzymes exhibit high selectivity for specific chloroalcohol substrates, enabling the preparation of enantiomerically pure chloroalcohol derivatives psu.eduunipd.itresearchgate.netacs.org. For example, CALB has shown high enantioselectivity in the acylation of propargylic alcohols unipd.it.
Dynamic Kinetic Resolution Strategies in this compound Synthesis
Dynamic Kinetic Resolution (DKR) combines enzymatic kinetic resolution with a racemization catalyst, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer. This approach significantly increases the yield compared to simple kinetic resolution.
Dynamic Kinetic Resolution Strategies in this compound Synthesis Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiopure compounds, including secondary alcohols and chloroalcohols acs.orgresearchgate.netmdpi.commdpi.comacs.orgwikipedia.org. This method typically involves the combination of an enzyme (e.g., a lipase) for enantioselective transformation and a metal catalyst (often ruthenium-based) for the in situ racemization of the substrate acs.orgresearchgate.netmdpi.commdpi.comacs.orgwikipedia.org. For β-chloro alcohols, DKR has been successfully implemented, achieving high conversions (up to 99%) and enantiomeric excesses (up to 97%) when coupled with ruthenium-catalyzed alcohol isomerization researchgate.netnih.gov. The efficiency of DKR can be sensitive to the presence of halogens, as bromo substituents can sometimes lead to catalyst deactivation researchgate.netnih.gov. However, for chloroalcohols, DKR protocols involving ruthenium catalysts and lipases like Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PS-C "Amano" II) have demonstrated high yields and enantioselectivities, often exceeding 99% ee for the resulting acylated products acs.orgmdpi.comwikipedia.org. These systems can be effective at room temperature and are amenable to scale-up acs.orgmdpi.comacs.org.
Chemical Reactivity and Transformation Studies of 1 Chloroheptan 2 Ol
Electrophilic and Nucleophilic Reaction Mechanisms
The presence of a secondary alcohol group at C2 and a primary alkyl chloride at C1 makes 1-chloroheptan-2-ol susceptible to reactions involving both functional groups. These transformations can proceed via distinct electrophilic or nucleophilic mechanisms.
Oxidation Reactions of the Hydroxyl Group to Carbonyls
The secondary hydroxyl group in this compound can be readily oxidized to a ketone. Common oxidizing agents used for this transformation include pyridinium (B92312) chlorochromate (PCC) or chromic acid. This reaction converts the alcohol into 1-chloroheptan-2-one (B8761297), a compound that retains the chlorine atom but features a carbonyl group at the C2 position.
Table 1: Oxidation of this compound
| Reaction Type | Substrate | Oxidizing Agent | Product | Typical Conditions |
| Oxidation | This compound | Pyridinium Chlorochromate (PCC) | 1-Chloroheptan-2-one | Dichloromethane (DCM), room temperature |
| Oxidation | This compound | Chromic Acid (e.g., CrO₃/H₂SO₄) | 1-Chloroheptan-2-one | Aqueous acidic medium |
Reduction Pathways to Hydrocarbons and Other Alcohols
Reduction reactions can target either the hydroxyl group or the carbon-chlorine bond. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the carbon-chlorine bond, yielding heptan-2-ol. This process effectively replaces the chlorine atom with a hydrogen atom, dehalogenating the molecule. Conversely, the reduction of a precursor ketone, such as 1-chloro-2-heptanone, using appropriate reducing agents (e.g., biocatalytic reduction with fungi like Curvularia hominis B-36, or chemical reductants like NaBH₄) can produce chiral forms of this compound mdpi.com.
Table 2: Reduction Pathways of this compound
| Reaction Type | Substrate | Reducing Agent | Product | Typical Conditions |
| Reduction of C-Cl bond | This compound | LiAlH₄ | Heptan-2-ol | Ether, low temperature |
| Reduction of Carbonyl to Alcohol (Synthesis of related compound) | 1-Chloro-2-heptanone | Biocatalysis (e.g., Curvularia hominis B-36) | (S)-1-Chloroheptan-2-ol | Various, e.g., buffer, co-substrate, 30°C |
Nucleophilic Substitution Reactions at the Chlorinated Carbon (SN1/SN2)
The chlorine atom in this compound is attached to a primary carbon (C1), making it highly susceptible to nucleophilic substitution via an SN2 mechanism savemyexams.comchemguide.co.uk. In this bimolecular process, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. Common nucleophiles such as hydroxide (B78521) (OH⁻), cyanide (CN⁻), or alkoxides (RO⁻) can readily substitute the chlorine atom, forming new carbon-nucleophile bonds. For instance, reaction with hydroxide ions would yield heptane-1,2-diol.
Table 3: Nucleophilic Substitution at C1 of this compound
| Reaction Type | Substrate | Nucleophile | Product Example | Mechanism |
| Nucleophilic Substitution | This compound | OH⁻ | Heptane-1,2-diol | SN2 |
| Nucleophilic Substitution | This compound | CN⁻ | 2-Hydroxy-7-cyanoheptane | SN2 |
| Nucleophilic Substitution | This compound | RO⁻ | 1-Alkoxyheptan-2-ol | SN2 |
Elimination Reactions for Alkene Formation (E1/E2)
Elimination reactions, particularly dehydration, can occur at the hydroxyl group of this compound under acidic conditions and elevated temperatures utexas.educhemistrysteps.comlibretexts.org. The secondary alcohol can undergo elimination of water, forming an alkene. Depending on the specific conditions and the relative stability of the potential carbocation intermediates or transition states, these reactions can proceed via E1 or E2 mechanisms.
Elimination involving the removal of the hydroxyl group from C2 and a hydrogen atom from an adjacent carbon can lead to alkene formation.
Elimination of H from C1: Removal of a hydrogen from C1 and the hydroxyl group from C2 would result in the formation of an unstable vinyl alcohol (CH₃CH₂CH₂CH₂CH₂C(OH)=CH₂), which would likely tautomerize to the more stable ketone, 1-chloroheptan-2-one.
Elimination of H from C3: Removal of a hydrogen from C3 and the hydroxyl group from C2 would yield a chloroalkene, specifically 1-chlorohept-2-ene (CH₃CH₂CH₂CH₂CH=CHCH₂Cl).
The presence of the chlorine atom may influence the regioselectivity of these elimination reactions. Secondary alcohols are prone to E1 mechanisms, which involve carbocation intermediates that can undergo rearrangements chemistrysteps.comlibretexts.org.
Table 4: Elimination Reactions (Dehydration) of this compound
| Reaction Type | Substrate | Reagents | Potential Products | Likely Mechanism |
| Dehydration | This compound | Acid catalyst (e.g., H₂SO₄), Heat | 1-Chloroheptan-2-one (via vinyl alcohol tautomerization) | E1/E2 |
| Dehydration | This compound | Acid catalyst (e.g., H₂SO₄), Heat | 1-Chlorohept-2-ene | E1/E2 |
Mechanistic Investigations of Complex Transformations
The structure of this compound, with its secondary alcohol and primary alkyl halide, allows for more complex transformations, particularly those involving carbocation intermediates and rearrangements.
Rearrangement Reactions and Carbocation Intermediates
Acid-catalyzed reactions involving the hydroxyl group, such as dehydration or substitution where the hydroxyl group is converted into a better leaving group, can proceed through carbocation intermediates utexas.edulibretexts.org. In this compound, protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation at C2. This carbocation is susceptible to rearrangement via hydride shifts.
Hydride Shift from C1: A 1,2-hydride shift from C1 to C2 would result in a carbocation at C1. This primary carbocation would be adjacent to the electronegative chlorine atom, potentially influencing its stability and further reactivity.
Hydride Shift from C3: A 1,2-hydride shift from C3 to C2 would generate a more stable secondary carbocation at C3.
These rearrangements can lead to a mixture of products, with the major product often arising from the most stable carbocation intermediate formed. The presence of the chlorine atom may also influence the electronic distribution and stability of these intermediates.
Table 5: Potential Rearrangement Pathways in this compound
| Reaction Type | Intermediate Carbocation | Potential Rearrangement | Resulting Carbocation | Notes |
| Acid-catalyzed reactions | Secondary carbocation at C2 | 1,2-Hydride shift from C1 | Primary carbocation at C1 | Proximity to Cl may affect stability. |
| Acid-catalyzed reactions | Secondary carbocation at C2 | 1,2-Hydride shift from C3 | Secondary carbocation at C3 | Likely leads to more stable carbocation, favoring product formation. |
Compound Name Table:
| Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₁₅ClO | 150.65 | 53660-21-2 |
| 1-Chloroheptan-2-one | C₇H₁₃ClO | 148.63 | N/A |
| Heptan-2-ol | C₇H₁₆O | 116.20 | 4393-77-5 |
| Heptane-1,2-diol | C₇H₁₆O₂ | 132.20 | 4731-74-2 |
| 1-Chlorohept-2-ene | C₇H₁₃Cl | 132.64 | N/A |
Intramolecular Cyclization and Ring-Forming Reactions
Specific research detailing intramolecular cyclization or ring-forming reactions directly involving this compound as the reacting substrate was not identified within the scope of the provided search results. However, intramolecular reactions, in general, are characterized by the presence of both reactive sites within a single molecule. This configuration can lead to significantly faster reaction rates compared to analogous intermolecular processes due to an increased effective concentration of the reacting partners wikipedia.orgmasterorganicchemistry.com. The formation of five- and six-membered rings is often kinetically and thermodynamically favored in such cyclization processes, attributed to favorable entropic factors and minimal ring strain wikipedia.orgmasterorganicchemistry.com. While the specific intramolecular transformations of this compound have not been detailed in the reviewed literature, its haloalcohol structure theoretically allows for reactions such as intramolecular nucleophilic substitution under basic conditions, potentially leading to epoxide formation.
Stereochemical Outcomes of Reactions Involving this compound
The stereochemistry of reactions involving this compound is a significant area of study, particularly concerning its synthesis and the production of enantiomerically pure forms.
Diastereoselective and Enantioselective Product Formation
A primary route for obtaining stereochemically defined this compound involves the enantioselective reduction of its precursor, 1-chloro-2-heptanone. Biocatalytic methods, specifically employing the fungus Curvularia hominis B-36, have demonstrated remarkable success in this transformation mdpi.comresearchgate.netproquest.com. This enzymatic reduction yields (S)-1-chloro-2-heptanol with exceptionally high enantiomeric excess (ee), often reported at 99.9% mdpi.comresearchgate.net. This high enantioselectivity makes the biocatalytic approach a valuable method for producing this chiral intermediate. The significance of enantiopure haloalcohols is further underscored by the mention of related chiral compounds, such as (2R,6R)-6-chloroheptan-2-ol, indicating the broader importance of stereocontrol in this class of molecules chegg.com.
Impact of Reaction Conditions on Stereochemical Control
The stereochemical outcome of the biocatalytic reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol is highly sensitive to reaction conditions, which have been systematically optimized to achieve superior yields and enantioselectivities. Key parameters influencing the process include substrate concentration, the nature and concentration of co-substrates, pH, biocatalyst loading, temperature, and reaction time mdpi.comresearchgate.net.
Under optimized conditions using Curvularia hominis B-36, a yield of 97.2% and an enantiomeric excess of 99.9% were achieved with 75 mM of 1-chloro-2-heptanone, a buffer system of K₂HPO₄-KH₂PO₄ (100 mM, pH 6.0), 50 g L⁻¹ of resting cells (dry cell weight), 15% (v/v) isopropanol (B130326) as a co-substrate, an agitation speed of 200 rpm, at 30 °C for 20 hours mdpi.comresearchgate.net.
The choice of co-substrate plays a crucial role in enhancing reaction efficiency. Isopropanol was found to be a particularly effective co-substrate, contributing to a yield of 97.8% and an ee of 99% researchgate.net. While carbohydrates like glucose also supported the reduction, they generally resulted in lower yields (up to 59.2%) and slightly lower enantiomeric excesses (around 98%) compared to alcohols researchgate.net. The enantiomeric excess remained consistently high, above 99%, across various tested pH conditions researchgate.net. Furthermore, the concentration of the co-substrate is critical; for instance, increasing isopropanol concentration beyond 25% led to a decrease in product yield researchgate.net.
Table 1: Effect of Co-substrates on the Biocatalytic Reduction of 1-chloro-2-heptanone
| Co-substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |
| None (Control) | 16.8 | N/A | Baseline without co-substrate |
| Glucose | 59.2 | ~98 | Representative carbohydrate |
| Isopropanol | 97.8 | 99 | Optimal alcohol co-substrate |
| Other Alcohols | ~90s | ~99 | General observation for tested alcohols |
| Other Carbohydrates | ~50s | ~98 | General observation for tested carbohydrates |
Data derived from optimized conditions as described in researchgate.net. Yields and ee values for "Other Alcohols" and "Other Carbohydrates" are generalized observations from the study.
Compound List:
this compound
1-chloro-2-heptanone
(S)-1-chloro-2-heptanol
Treprostinil
(2R,6R)-6-chloroheptan-2-ol
1-chloropentan-2-ol (B2884932)
2-propyloxirane (hex-1-ene oxide)
1 Chloroheptan 2 Ol As a Versatile Synthetic Intermediate
Building Block for Advanced Organic Compounds
The unique structure of 1-Chloroheptan-2-ol, particularly when used in its enantiomerically pure form, makes it an ideal starting point for constructing sophisticated organic molecules. The chlorine atom acts as a good leaving group for nucleophilic substitution reactions, while the secondary alcohol can undergo a variety of transformations such as oxidation, esterification, or etherification. This allows chemists to introduce a wide range of functional groups and build molecular complexity in a stepwise manner.
Synthesis of Diverse Heptyl Derivatives
The presence of both a chloro and a hydroxyl group enables this compound to be a precursor to a wide array of heptyl derivatives. The chlorine atom can be displaced by various nucleophiles to introduce new functionalities, while the alcohol group can be converted into ethers, esters, or oxidized to a ketone. This flexibility allows for the generation of a library of substituted heptane (B126788) compounds from a single, readily accessible starting material.
Precursor to Diols (e.g., 1,2-Heptanediol)
A primary application of this compound is its role as a direct precursor to 1,2-Heptanediol (B1582944). This conversion is a classic example of an intramolecular substitution reaction. Treating this compound with a base, such as sodium hydroxide (B78521), facilitates the deprotonation of the hydroxyl group. The resulting alkoxide then acts as an internal nucleophile, displacing the adjacent chlorine atom to form an epoxide intermediate. Subsequent hydrolysis of this epoxide ring under aqueous conditions yields the final product, 1,2-Heptanediol. This diol is a valuable compound in its own right, often used in cosmetics and as a chemical intermediate.
Functionalization for Polysubstituted Chiral Compounds
When used in an enantiomerically pure form, such as (S)-1-chloro-2-heptanol, this compound becomes a powerful tool for asymmetric synthesis. The pre-existing, well-defined stereocenter at the carbon bearing the hydroxyl group allows for the synthesis of complex, polysubstituted chiral molecules with a high degree of stereochemical control. This is critical in the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. The ability to use (S)-1-chloro-2-heptanol as a foundational chiral building block helps to avoid costly and inefficient separation of stereoisomers at later stages of a synthetic sequence. mdpi.com
Application in Specialized Chemical Entities
The utility of this compound extends to the synthesis of highly specialized and regulated chemical products, where purity, and often chirality, are paramount.
Precursor in Agrochemical Development
While the primary documented applications of this compound are in the pharmaceutical sector, its structural motifs are relevant to agrochemical development. Chlorohydrins as a class are known precursors to epoxides and other functionalized molecules used in the synthesis of pesticides and herbicides. The specific use of this compound in this field is less documented, but its potential as a building block for creating new active ingredients remains an area of interest for chemical researchers exploring novel crop protection agents.
Interactive Data Table: Compound Properties
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C7H15ClO | 150.64 |
| 1,2-Heptanediol | C7H16O2 | 132.20 |
| 1-Chloro-2-heptanone | C7H13ClO | 148.63 |
| Treprostinil | C23H34O5 | 390.51 |
Synthesis of Fine Chemicals and Specialty Materials
This compound has emerged as a valuable and versatile synthetic intermediate in the production of a range of fine chemicals and has potential applications in the development of specialty materials. Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, allows for a variety of chemical transformations, making it a key building block in multi-step syntheses.
Synthesis of Fine Chemicals
A significant application of this compound is in the synthesis of complex pharmaceutical compounds. The chirality of the alcohol group is often crucial in these syntheses, with the (S)-enantiomer being a particularly important intermediate.
Key Application: Intermediate for Treprostinil Synthesis
(S)-1-Chloroheptan-2-ol is a critical chiral intermediate in the synthesis of Treprostinil, a synthetic analog of prostacyclin used for the treatment of primary pulmonary hypertension. The synthesis of this pharmaceutical requires a high degree of stereochemical control, and the use of enantiomerically pure (S)-1-chloroheptan-2-ol is essential for the efficacy of the final drug product.
Recent research has focused on efficient and environmentally benign methods for the production of (S)-1-chloroheptan-2-ol. One promising approach is the biocatalytic asymmetric reduction of 1-chloro-2-heptanone. This method utilizes whole-cell biocatalysts, such as the fungus Curvularia hominis, to achieve high yields and excellent enantiomeric excess.
A study detailing this biocatalytic reduction highlights the efficiency of this green chemistry approach. The reaction, carried out under optimized conditions, demonstrates the potential for large-scale, sustainable production of this key pharmaceutical intermediate.
Table 1: Biocatalytic Synthesis of (S)-1-Chloroheptan-2-ol
| Parameter | Value |
| Substrate | 1-Chloro-2-heptanone |
| Biocatalyst | Curvularia hominis B-36 |
| Co-substrate | Isopropanol (B130326) |
| pH | 6.0 |
| Temperature | 30 °C |
| Reaction Time | 20 hours |
| Yield | ~97% |
| Enantiomeric Excess (ee) | 99.9% |
Data sourced from a 2022 study on the efficient biosynthesis of (S)-1-chloro-2-heptanol.
This biocatalytic route offers a significant improvement over traditional chemical methods, which may require harsh reaction conditions and produce less desirable stereoselectivity. The high yield and enantiomeric purity achieved make it an attractive option for the pharmaceutical industry.
Potential in Specialty Materials Synthesis
While the primary documented application of this compound is in fine chemical synthesis, its chemical structure suggests potential as a monomer or functionalizing agent in the creation of specialty materials. The presence of a hydroxyl group allows for esterification or etherification reactions, while the chloro- group provides a site for nucleophilic substitution. These reactive sites could be exploited to incorporate the heptyl chain into various polymer backbones or to modify the surfaces of materials.
Potential Applications in Polymer Chemistry:
Functional Monomers: this compound could potentially be converted into functional monomers for polymerization. For instance, the hydroxyl group could be esterified with acrylic acid or methacrylic acid to form a polymerizable monomer. The resulting polymer would have pendant chloro-heptyl groups, which could be further modified to introduce specific functionalities.
Polymer Modification: The compound could be used to functionalize existing polymers. For example, it could react with polymers containing carboxylic acid or isocyanate groups to attach the chloro-heptyl side chain. This modification could alter the physical properties of the polymer, such as its hydrophobicity, solubility, and thermal stability.
Potential Applications in Surfactant Synthesis:
The structure of this compound, with its hydrophobic heptyl chain and a hydrophilic hydroxyl group, is reminiscent of a surfactant precursor. By reacting the terminal chlorine with a hydrophilic group, such as a sulfonate or a quaternary ammonium (B1175870) salt, it is conceivable to synthesize novel surfactants. These surfactants could have applications in various industries, including as emulsifiers, detergents, or wetting agents.
Advanced Analytical Characterization Techniques for 1 Chloroheptan 2 Ol and Its Derivatives
Chromatographic Separation Methodologies
Chromatography is a cornerstone for the analysis of 1-chloroheptan-2-ol, enabling the separation of the target analyte from impurities, reaction byproducts, and its own stereoisomers. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or enantiomeric excess determination.
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas chromatography is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. d-nb.infowiley.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For purity analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity towards organic compounds and a wide linear range. The peak area of this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. The technique is also adept at identifying and quantifying any volatile impurities that may be present from the synthesis or degradation processes. nih.gov The choice of the GC column is critical; non-polar columns (e.g., those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase) are often used for general purity screening, while more polar columns (e.g., based on polyethylene (B3416737) glycol or wax) can offer different selectivity for separating the analyte from polar impurities.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis
| Parameter | Typical Setting | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point and polarity. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive, quantitative detection of organic analytes. |
| Detector Temp | 300 °C | Prevents condensation of analytes in the detector. |
Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric Excess Determination
This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-1-chloroheptan-2-ol). As enantiomers often exhibit different biological activities, determining the enantiomeric excess (ee) is crucial, particularly in pharmaceutical applications. heraldopenaccess.us This is achieved using chiral chromatography.
Chiral separations rely on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. sigmaaldrich.comchromatographyonline.com
Chiral HPLC: This is the most widely used technique for enantiomeric separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel®, Chiralpak®), are highly effective for separating a broad range of chiral compounds, including alcohols. vt.edu The separation can be performed in normal-phase (using hexane/alcohol mixtures) or reversed-phase modes. nih.gov
Chiral GC: For volatile enantiomers, chiral GC is an excellent alternative. gcms.cz Columns containing derivatized cyclodextrins as the CSP are commonly used to resolve chiral alcohols and their derivatives.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It often provides faster separations and higher efficiency than HPLC for chiral analysis and is compatible with the same polysaccharide-based CSPs. nih.gov
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. uma.esresearchgate.net
Table 3: Comparison of Chiral Chromatography Techniques for Enantiomeric Excess (ee) Determination
| Technique | Common Chiral Stationary Phase (CSP) | Mobile Phase | Advantages |
| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose, amylose) | Hexane/Isopropanol (B130326), Acetonitrile/Water | Broad applicability, well-established methods, preparative scale-up possible. |
| Chiral GC | Derivatized Cyclodextrins | Helium, Hydrogen | High resolution, fast analysis for volatile compounds. |
| Chiral SFC | Polysaccharide derivatives | Supercritical CO₂ with alcohol co-solvents | Very fast separations, reduced solvent consumption, high efficiency. |
Spectroscopic Elucidation Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, connectivity, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural assignment. libretexts.org By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms in the molecule can be determined.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the methyl (CH₃) group, the various methylene (B1212753) (CH₂) groups in the alkyl chain, the chloromethyl (CH₂Cl) group, and the methine (CH) proton attached to the hydroxyl group.
¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected, corresponding to each carbon in the molecule. The chemical shifts of the carbons bonded to the chlorine and oxygen atoms (C1 and C2) would be significantly downfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons. core.ac.ukorganicchemistrydata.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | Atom Type | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |
| 1 | CH₂Cl | ~3.5-3.7 | Doublet of doublets | ~50 |
| 2 | CH(OH) | ~3.8-4.0 | Multiplet | ~72 |
| 3 | CH₂ | ~1.4-1.6 | Multiplet | ~34 |
| 4 | CH₂ | ~1.2-1.4 | Multiplet | ~25 |
| 5 | CH₂ | ~1.2-1.4 | Multiplet | ~32 |
| 6 | CH₂ | ~1.2-1.4 | Multiplet | ~22 |
| 7 | CH₃ | ~0.9 | Triplet | ~14 |
| - | OH | Variable | Singlet (broad) | - |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS) for Molecular Characterization
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic inlet system (GC-MS or LC-MS), it becomes a powerful tool for both separation and identification. nih.gov
GC-MS: This is the ideal technique for analyzing this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. scielo.org.mxphcogj.com Using electron ionization (EI), the molecule is fragmented in a reproducible manner, creating a characteristic mass spectrum or "fingerprint." Key features in the mass spectrum of this compound would include:
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (150.64 g/mol ).
Isotope Pattern: A characteristic M⁺ and M+2 peak cluster in an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
Fragmentation: Common fragmentation pathways include the loss of a water molecule (M-18), loss of HCl (M-36), and alpha-cleavage adjacent to the oxygen or chlorine atoms, leading to predictable fragment ions.
LC-MS: For less volatile derivatives of this compound, LC-MS is more suitable. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods often produce a prominent protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making it straightforward to confirm the molecular weight.
Table 5: Expected Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Possible Fragment Identity | Significance |
| 150/152 | [C₇H₁₅ClO]⁺ | Molecular ion peak (M⁺), showing the 3:1 chlorine isotope pattern. |
| 132/134 | [C₇H₁₃Cl]⁺ | Loss of H₂O from the molecular ion. |
| 114 | [C₇H₁₄O]⁺ | Loss of HCl from the molecular ion. |
| 101/103 | [C₄H₈ClO]⁺ | Cleavage of the C4-C5 bond. |
| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage, characteristic chloromethyl fragment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. For this compound, IR spectroscopy serves as a rapid and effective method to confirm the presence of its key structural features: the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the saturated alkyl (C-H) backbone.
The IR spectrum of this compound is characterized by several distinct absorption bands. The most prominent of these is a strong, broad absorption band typically appearing in the region of 3200-3600 cm⁻¹. This feature is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding.
Another significant set of absorptions is found between 2850 cm⁻¹ and 3000 cm⁻¹. These strong, sharp peaks are characteristic of the C-H stretching vibrations of the heptyl chain's sp³ hybridized carbons. libretexts.orglibretexts.org The presence of both methyl (-CH₃) and methylene (-CH₂) groups contributes to this region.
The identification of the chloro functional group relies on the detection of the C-Cl stretching vibration. This absorption is typically found in the fingerprint region of the spectrum, generally between 600 cm⁻¹ and 800 cm⁻¹. This region can be complex due to the presence of other vibrational modes, but the C-Cl stretch provides crucial evidence for the halogen's presence in the structure. lumenlearning.com The C-O stretching vibration of the secondary alcohol also appears in the fingerprint region, typically between 1000 and 1260 cm⁻¹. libretexts.org
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkyl | C-H stretch | 2850 - 3000 | Strong, Sharp |
| Secondary Alcohol | C-O stretch | 1000 - 1260 | Moderate to Strong |
| Alkyl Halide | C-Cl stretch | 600 - 800 | Moderate to Strong |
Techniques for Enantiomeric Purity Assessment
As this compound is a chiral molecule, possessing a stereocenter at the second carbon atom, it exists as a pair of enantiomers (R and S forms). Distinguishing and quantifying these enantiomers is critical in many chemical and pharmaceutical applications. This requires specialized analytical techniques capable of chiral discrimination.
Development and Application of Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most established and widely used methods for the separation of enantiomers. csfarmacie.czfree.fr The fundamental principle involves the differential interaction between the individual enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com This leads to the formation of transient diastereomeric complexes with different energies of formation, resulting in different retention times and, consequently, their separation. nih.gov
For the separation of chiral alcohols like this compound, several types of CSPs have proven effective. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and represent a popular choice. chromatographyonline.com The chiral recognition mechanism on these phases often involves a combination of interactions, including hydrogen bonding (with the hydroxyl group of the analyte), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. eijppr.com
Other CSPs applicable to this class of compounds include Pirkle-type phases, which rely on π-π interactions, and cyclodextrin-based phases, where enantioseparation occurs through inclusion complexation. eijppr.comchromatographyonline.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. csfarmacie.cz
| Type of Chiral Stationary Phase (CSP) | Common Chiral Selector | Primary Interaction Mechanism with this compound |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole interactions, steric hindrance |
| Pirkle-type (Brush-type) | π-electron acceptors or donors (e.g., DNB-phenylglycine) | π-π interactions, hydrogen bonding, dipole stacking |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Inclusion complexation, hydrogen bonding at the rim |
| Macrocyclic Antibiotic-based | Vancomycin, Teicoplanin | Hydrogen bonding, steric interactions, ionic interactions |
Emerging Direct Mass Spectrometry Approaches for Chiral Discrimination
While mass spectrometry (MS) is a highly sensitive and specific analytical technique, it is inherently "chiral-blind" because enantiomers have identical mass-to-charge ratios. spectroscopyonline.comunipd.it However, emerging direct MS methods have been developed to enable chiral discrimination without prior chromatographic separation. These techniques typically involve the introduction of a chiral environment within the mass spectrometer. unipd.it
One common approach is the formation of diastereomeric complexes by adding a chiral selector (or reference compound) to the analyte solution. nih.gov The resulting non-covalent complexes, [Selector + R-enantiomer] and [Selector + S-enantiomer], will have different binding affinities and stabilities. When subjected to tandem mass spectrometry (MS/MS), these diastereomeric complexes can exhibit different fragmentation patterns or dissociation kinetics, allowing for quantification. The kinetic method is a well-established MS/MS technique for this purpose. unipd.it
A more recent and advanced technique is Mass-Selected Photoelectron Circular Dichroism (MS-PECD). spectroscopyonline.com This method involves ionizing the mass-selected enantiomers with circularly polarized light and measuring the angular distribution of the ejected photoelectrons. The resulting asymmetry in the electron emission is directly related to the chirality of the molecule, enabling direct chiral analysis and enantiomeric excess determination in complex mixtures. spectroscopyonline.com
| Direct MS Method | Principle of Chiral Discrimination | Applicability to this compound |
|---|---|---|
| Tandem MS with Chiral Selector | Different dissociation kinetics or fragmentation of diastereomeric complexes. | The hydroxyl group can form non-covalent complexes with a suitable chiral selector. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Different collision cross-sections of diastereomeric complexes with a chiral selector. | Separation is based on the different shapes and sizes of the transient complexes. |
| Mass-Selected Photoelectron Circular Dichroism (MS-PECD) | Inherent difference in the interaction of each enantiomer with circularly polarized light. | Provides direct chiral analysis without the need for a chiral selector. |
Optical and Electrochemical Chiral Sensing
Beyond chromatography and mass spectrometry, dedicated chiral sensing platforms offer alternative methods for assessing enantiomeric purity. These techniques are often developed for rapid and high-throughput analysis.
Optical Chiral Sensing leverages the differential interaction of enantiomers with polarized light. While conventional circular dichroism (CD) spectroscopy can distinguish enantiomers, the signals are often weak. nih.gov Recent advancements in nanophotonics have led to the development of surfaces that generate "superchiral" near-fields. nih.gov When chiral molecules like this compound are placed in these enhanced optical fields, their intrinsic chiral response is significantly amplified. This enhancement allows for highly sensitive detection and quantification of enantiomers even at low concentrations. nih.gov
Electrochemical Chiral Sensing employs electrodes modified with a chiral selector. When a racemic mixture of this compound is introduced, the enantiomers interact differently with the chiral-modified surface. This differential interaction can manifest as a difference in electrochemical response, such as distinct oxidation or reduction peak potentials or different current magnitudes for each enantiomer. By calibrating the sensor, the electrochemical signal can be correlated with the enantiomeric composition of the sample.
Computational and Theoretical Investigations of 1 Chloroheptan 2 Ol Chemistry
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods provide a powerful framework for dissecting the electronic and structural properties of molecules, offering insights into their intrinsic reactivity and the mechanisms of chemical transformations.
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure
Density Functional Theory (DFT) and ab initio methods, such as Hartree-Fock (HF) and post-HF methods, are foundational in computational chemistry for determining the electronic structure of molecules mpg.denovapublishers.comrsc.orgmdpi.comarxiv.orgaps.org. These techniques solve approximations of the Schrödinger equation to model the behavior of electrons within a molecule. DFT, in particular, is widely used due to its balance of accuracy and computational efficiency, focusing on the electron density to determine molecular properties novapublishers.comaps.orgresearchgate.net. Ab initio methods, like Hartree-Fock, serve as starting points for more sophisticated calculations, incorporating electron correlation to improve accuracy mpg.demdpi.com.
While specific DFT or ab initio studies detailing the electronic structure of 1-Chloroheptan-2-ol were not directly found in the provided search results, these methods are generally employed to calculate parameters such as optimized molecular geometries, bond lengths, bond angles, charge distributions, and frontier molecular orbital energies (HOMO-LUMO gap) nih.govchemrxiv.org. These calculated electronic properties are crucial for understanding a molecule's stability, polarity, and potential for chemical reactions. For instance, studies on similar haloalcohols have utilized these methods to understand their electronic configurations and how substituents influence these properties nih.govbeilstein-journals.org.
Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers
Computational chemistry plays a vital role in mapping out reaction pathways, identifying critical transition states, and quantifying the energy barriers that govern reaction rates researchgate.netwikipedia.org. DFT calculations are frequently used to locate transition states, which represent the highest energy point along a reaction coordinate, and to determine the associated activation energies nih.govrsc.orgfaccts.denih.gov. These energy barriers dictate the kinetics of a reaction, with lower barriers indicating faster reactions.
For reactions involving molecules like this compound, computational studies can predict the preferred reaction mechanisms (e.g., SN1 vs. SN2) and identify key intermediates. For example, studies on the synthesis of similar compounds like 1-chloropentan-2-ol (B2884932) have computationally modeled reaction pathways, including the formation of carbocation intermediates, which are stabilized by electron-donating groups like chlorine . These calculations help explain observed regioselectivity and stereoselectivity by comparing the energies of different possible pathways and transition states rsc.orgnih.govresearchgate.net.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Predicting regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of atoms in the product) is a significant challenge in organic synthesis. Computational tools, particularly DFT and machine learning approaches, are increasingly used to address this rsc.orgresearchgate.netnih.govrsc.org. By calculating the relative energies of different transition states or intermediates leading to various products, computational models can predict which product will be favored under specific reaction conditions.
For this compound, computational studies could predict the outcome of reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the hydroxyl group. For instance, in the synthesis of similar chloroalcohols, computational methods have been used to understand how solvent effects and substituent positions influence the regiochemical outcome of epoxide ring-opening reactions . Similarly, understanding the stereochemical control in halohydrin synthesis often involves analyzing the electronic factors, such as hyperconjugation, that dictate conformational preferences nih.gov.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer complementary approaches to quantum chemical calculations, providing insights into the dynamic behavior of molecules, their conformational preferences, and their interactions with other molecular entities.
Conformational Analysis and Intramolecular Interactions
Conformational analysis involves exploring the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. Molecular dynamics (MD) simulations are a primary tool for this, allowing researchers to track the movement of atoms over time and identify stable conformers and their relative energies nih.govuni-konstanz.deplos.org. These simulations can reveal how intramolecular interactions, such as hydrogen bonding or van der Waals forces, influence the preferred conformations of a molecule.
For this compound, conformational analysis would focus on the flexibility of its seven-carbon chain and the influence of the hydroxyl and chlorine substituents. Studies on similar compounds, such as 1-chloro-2-propanol (B90593), have shown that intramolecular interactions, like hyperconjugation, can strongly dictate conformational preferences, favoring gauche orientations of the halogen and hydroxyl groups nih.govbeilstein-journals.org. These analyses are crucial for understanding how a molecule presents itself to other molecules during reactions or binding events.
Ligand-Substrate Binding Studies in Biocatalytic Processes
Molecular modeling techniques, particularly molecular docking and molecular dynamics simulations, are extensively used to study how substrates bind to enzymes in biocatalytic processes mdpi.comfrontiersin.orgchemrxiv.orgnih.gov. Docking algorithms predict the preferred binding orientation and affinity of a ligand (substrate) to a protein's active site, while MD simulations can refine these predictions and explore the dynamic aspects of binding and unbinding.
While specific studies on this compound as a substrate in biocatalysis were not directly identified, the general principles apply. If this compound were to be used in an enzymatic reaction, computational methods could predict how it binds to an enzyme's active site. This would involve analyzing the interactions between the hydroxyl and chloro-alkyl groups of this compound and the amino acid residues of the enzyme. Such studies are vital for understanding enzyme specificity, optimizing catalytic efficiency, and engineering new biocatalysts for specific transformations frontiersin.orgchemrxiv.orgnih.gov. For example, studies on haloalkane dehalogenases have used computational methods to understand substrate binding and product release, which are crucial for enzyme performance frontiersin.org.
Environmental Behavior and Fate Studies of 1 Chloroheptan 2 Ol Within the Context of Chlorinated Alcohols
Degradation Pathways in Environmental Compartments
The breakdown of chemicals in the environment occurs through both abiotic (non-biological) and biotic (biological) processes. For chlorinated alcohols, these pathways are influenced by the compound's structure and environmental conditions.
Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)Abiotic degradation mechanisms include hydrolysis (reaction with water) and photolysis (breakdown by light).
Hydrolysis: The susceptibility of chlorinated alcohols to hydrolysis can be pH-dependent. For example, 1-chloro-2-propanol (B90593), a shorter-chain analogue, exhibits a hydrolysis half-life of approximately 2 years at pH 7, with an estimated half-life of about 1 month at pH 8, indicating that alkaline conditions can accelerate this process nih.gov. Specific hydrolysis rate data for 1-Chloroheptan-2-ol was not found in the provided search results.
Photolysis: Photolysis can be a significant degradation route if a compound absorbs light within the solar spectrum. While some organic compounds are known to undergo photolysis, sometimes enhanced by natural photosensitizers chromatographyonline.com, no specific photolysis data for this compound was identified in the search results.
Biotic Degradation Processes (e.g., Microbial Transformation)Microbial transformation is a critical process for the environmental attenuation of many organic chemicals.
General Observations: Chlorinated aliphatic compounds, including some chlorinated alcohols, can be biodegraded by specific microbial populations, particularly under anaerobic conditions nih.govcsic.es. The resistance to degradation observed in some chlorinated compounds is often linked to their chemical stability csic.es.
Specific Data for this compound: No detailed studies on the microbial degradation pathways or quantitative rates (e.g., half-lives) for this compound were found in the provided literature.
Environmental Transport and Partitioning Behavior
The movement and distribution of this compound within soil, water, and air are governed by its physicochemical properties.
Mobility in Soil and Aquatic SystemsThe mobility of a chemical in soil and water is often predicted using its organic carbon-water (B12546825) partition coefficient (Koc).
General Principles: Compounds with low Koc values tend to be more mobile, remaining dissolved in water and potentially leaching through soil. For instance, 1-chloro-2-propanol has an estimated Koc of 2, suggesting it is unlikely to adsorb significantly to soil or sediment and is therefore expected to be mobile in aquatic systems nih.gov.
Specific Data for this compound: Specific Koc values or direct mobility studies for this compound were not identified in the provided search results.
Sorption to Environmental Matrices (e.g., Suspended Solids, Sediments)Sorption refers to the process by which a chemical binds to solid materials like soil particles or sediments.
General Principles: The extent of sorption is typically quantified using the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). These values are often estimated from the octanol-water partition coefficient (Kow), which indicates a compound's lipophilicity and affinity for organic matter chemsafetypro.comviu.cachemsafetypro.comwikipedia.org. Higher Koc values generally correlate with stronger sorption and lower mobility.
Specific Data for this compound: No specific Kd or Koc values for this compound were found in the provided search results.
Volatilization from Environmental SurfacesVolatilization, the process by which a compound moves from water or soil into the atmosphere, is influenced by its Henry's Law constant and vapor pressure.
General Principles: A higher Henry's Law constant suggests a greater tendency for a compound to volatilize. For 1-chloro-2-propanol, an estimated Henry's Law constant of 1.7x10⁻⁶ atm·m³/mol indicates that significant volatilization from water surfaces is not expected nih.gov.
Specific Data for this compound: Specific data regarding the Henry's Law constant or vapor pressure for this compound were not found in the provided search results.
Compound List:
this compound
1-chloro-2-propanol
7-Chloro-1-heptanol
Future Research Directions and Emerging Trends in 1 Chloroheptan 2 Ol Chemistry
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly focused on sustainability, driving the need for greener synthetic pathways. For 1-Chloroheptan-2-ol, future research could concentrate on developing synthetic routes that minimize environmental impact. This includes exploring methods that utilize renewable feedstocks, such as biomass-derived precursors, to construct the heptanol (B41253) backbone. Catalytic approaches employing less toxic reagents and solvents, or solvent-free conditions, are also of significant interest. For instance, investigating atom-economical reactions for the introduction of the chlorine atom and the hydroxyl group, potentially through direct functionalization of heptane (B126788) derivatives, could offer more sustainable alternatives to traditional multi-step syntheses tandfonline.com. The development of catalytic chlorination methods using environmentally benign chlorinating agents and milder reaction conditions would also be a key area of focus mdpi.com.
Exploration of New Biocatalysts and Enzymatic Transformations
Biocatalysis offers highly selective and environmentally friendly routes for chemical synthesis. The chiral nature of this compound (as it possesses a chiral center at C2) makes enzymatic approaches particularly attractive for producing enantiomerically pure forms. Future research could involve the screening and engineering of novel enzymes, such as lipases, alcohol dehydrogenases, or halohydrin dehalogenases, for the stereoselective synthesis or resolution of this compound mdpi.comrsc.orgnih.govjocpr.comrsc.orgacs.orgmdpi.comproquest.comresearchgate.net. For example, lipases could be employed for the kinetic resolution of racemic this compound via enantioselective esterification, yielding one enantiomer in high purity mdpi.comjocpr.comacs.orgnih.govebi.ac.uk. Alternatively, biocatalytic reduction of 1-chloroheptan-2-one (B8761297) using specific reductases or whole-cell systems could provide direct access to enantiomerically enriched this compound mdpi.comresearchgate.net. Furthermore, halohydrin dehalogenases, known for their ability to catalyze reversible dehalogenation of vicinal haloalcohols and epoxide ring-opening reactions, could be explored for novel transformations involving this compound or its derivatives nih.govresearchgate.netresearchgate.net.
Advanced Mechanistic Studies and Reaction Discovery
A deeper understanding of the reaction mechanisms involving this compound can unlock new synthetic possibilities and optimize existing processes. Future research could focus on detailed mechanistic studies of its key reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the hydroxyl group. Investigating the factors influencing regioselectivity and stereoselectivity in these transformations, particularly in the presence of various catalysts and reaction conditions, is crucial libretexts.org. For instance, exploring novel cyclization reactions or rearrangements that this compound might undergo could lead to the discovery of new synthetic methodologies. Furthermore, computational studies could complement experimental work by providing insights into transition states, activation energies, and reaction pathways, thereby guiding the rational design of new reactions and catalysts.
Expansion of this compound Derivatives for Novel Material and Biological Applications
The functional groups present in this compound—a primary alkyl chloride and a secondary alcohol—allow for a wide array of derivatization. Future research could explore the synthesis of novel derivatives of this compound and evaluate their potential in material science and biological applications. For example, the hydroxyl group could be esterified or etherified to create molecules with tailored properties, such as surfactants or emulsifiers, leveraging the heptyl chain's lipophilicity . The chlorine atom can be substituted by various nucleophiles to introduce different functionalities, potentially leading to compounds with interesting biological activities or utility as monomers for specialized polymers. Chloroalkyl ethers, for instance, are known intermediates in polymer synthesis and pharmaceuticals ca.govwikipedia.orgepa.govknowde.com. Investigating the incorporation of this compound derivatives into functional materials, such as polymers, coatings, or advanced composites, could yield materials with unique thermal, mechanical, or chemical properties. Moreover, exploring the biological activity of these derivatives, perhaps in areas like antimicrobial agents or as building blocks for more complex bioactive molecules, represents another significant research direction.
Q & A
Q. What are the established synthetic routes for 1-Chloroheptan-2-ol, and what are their respective yields and limitations?
- Methodological Answer : The primary synthesis involves reacting 2-(chloromethyl)oxirane with a Grignard reagent (butylmagnesium bromide in THF), yielding this compound in 40% yield. This method requires precise control of reaction conditions (e.g., anhydrous environment, temperature <40°C) to minimize side reactions . Alternative routes, such as thionyl chloride with secondary alcohols, are less documented for this compound but may require optimization for steric hindrance challenges . Table 1 : Synthesis Methods Comparison
| Method | Reagents/Conditions | Yield | Limitations | Reference |
|---|---|---|---|---|
| Grignard Reaction | ButylMgBr, THF, 2-(chloromethyl)oxirane | 40% | Low yield, sensitive to moisture |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the chlorine-bearing carbon (δ ~70-75 ppm in ¹³C NMR) and the hydroxyl proton (δ ~1.5-2.5 ppm in ¹H NMR, broadened due to hydrogen bonding) .
- IR Spectroscopy : Confirm hydroxyl (3200-3600 cm⁻¹) and C-Cl (550-850 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 150.6 (C₇H₁₅ClO⁺) and fragmentation patterns consistent with chlorine loss .
Q. How does reaction temperature influence the yield of this compound in Grignard-based syntheses?
- Methodological Answer : Grignard reagent formation requires temperatures <40°C to prevent THF decomposition. Higher temperatures during the nucleophilic addition step may lead to epoxide ring-opening side reactions, reducing yield. A controlled exothermic reaction (25-30°C) optimizes product formation .
Advanced Research Questions
Q. How can researchers optimize the low-yielding Grignard synthesis of this compound (reported 40% yield) through reaction parameter modification?
- Methodological Answer :
- Solvent Optimization : Replace THF with 2-Me-THF for higher boiling points and improved stability.
- Stoichiometry : Increase the molar ratio of Grignard reagent to 2-(chloromethyl)oxirane (1.5:1) to drive the reaction to completion.
- Workup Protocol : Use fractional distillation under reduced pressure (e.g., 10 mmHg) to isolate the product from unreacted intermediates .
Q. How should contradictory NMR data between synthetic batches of this compound be systematically analyzed and resolved?
- Methodological Answer :
- Step 1 : Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d₆) and calibration of NMR spectrometers.
- Step 2 : Perform spiking experiments with authentic samples to confirm peak assignments.
- Step 3 : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by stereochemical impurities .
Q. What computational chemistry approaches are suitable for predicting the thermodynamic behavior of this compound in binary or ternary solvent systems?
- Methodological Answer : Apply the Non-Random Two-Liquid (NRTL) model to predict activity coefficients in mixtures. This model accounts for local composition effects, particularly useful for polar solvents like water or ethanol. Validate predictions with experimental vapor-liquid equilibrium (VLE) data .
Q. What protocols ensure inter-laboratory reproducibility when synthesizing this compound via the published Grignard method?
- Methodological Answer :
- Documentation : Provide detailed stepwise protocols, including reagent grades (e.g., anhydrous THF with <50 ppm water) and equipment specifications (e.g., reflux condenser dimensions).
- Data Sharing : Share raw spectral data (NMR, IR) and chromatograms in supplementary materials. Use open-source platforms like Zenodo for transparency .
Q. What mechanistic insights explain the stereochemical outcomes in nucleophilic substitution reactions involving this compound derivatives?
- Methodological Answer : The reaction proceeds via an Sₙ2 mechanism at the chlorine-bearing carbon, leading to inversion of configuration. Steric hindrance from the heptyl chain may favor partial retention, requiring kinetic studies (e.g., Eyring plots) to quantify stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
